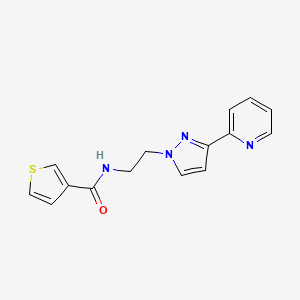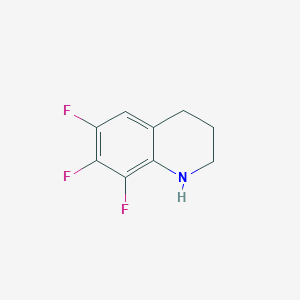
6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline is an organic compound . It is a derivative of tetrahydroquinoline, which is a semi-hydrogenated derivative of quinoline . The molecular weight of this compound is 187.16 .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydroquinoline core with three fluorine atoms attached to the 6th, 7th, and 8th carbon atoms .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- One-Pot Synthesis Techniques : A notable advancement is the development of one-pot synthesis methods for creating trifluoromethyl-containing tetrahydroquinolines. These compounds are valuable in medicinal chemistry for their stable CF3 group and partially-saturated bicyclic ring structure. Optimization through NMR studies has enabled the efficient production of novel 2,6-disubstituted derivatives (Johnson et al., 2013).
- Selective Synthesis of Quinoline Derivatives : Research on the bromination of tetrahydroquinoline has led to the selective synthesis of tribromoquinoline and dibromo-tetrahydroquinoline derivatives, showcasing the versatility of this compound in synthesizing variously substituted quinolines efficiently (Şahin et al., 2008).
Potential in Drug Development
- Antiviral Activity : Fluorinated quinazoline derivatives, related to tetrahydroquinoline, have shown promise in antiviral research, particularly against monkeypox virus, smallpox vaccine, and ectromelia virus, indicating their potential as active substances in antiviral drugs (Lipunova et al., 2012).
- NF-κB Inhibition and Cytotoxicity : Tetrahydroquinolines have been identified as potent inhibitors of NF-κB, with specific derivatives showing significant cytotoxicity against various human cancer cell lines. This opens up pathways for developing new cancer therapeutics based on tetrahydroquinoline scaffolds (Jo et al., 2016).
Advanced Materials and Catalysis
- Intermolecular Interactions in Crystals : Studies on partially fluorinated quinoline crystals have revealed insights into the supramolecular motifs and intermolecular interactions that dictate the lattice structure, which is vital for designing new materials with specific properties (Bagryanskaya et al., 2008).
Propiedades
IUPAC Name |
6,7,8-trifluoro-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-6-4-5-2-1-3-13-9(5)8(12)7(6)11/h4,13H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSKUFPXZLFLMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C(=C2NC1)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenyl]acetamide](/img/structure/B2637698.png)
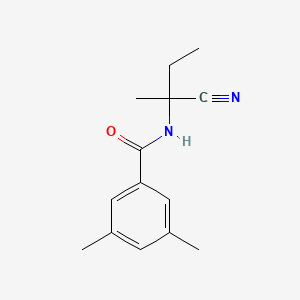
![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbutanamide](/img/structure/B2637702.png)
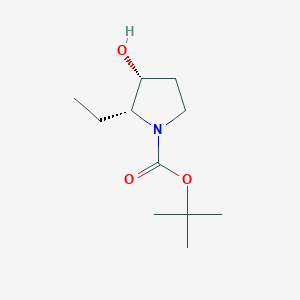
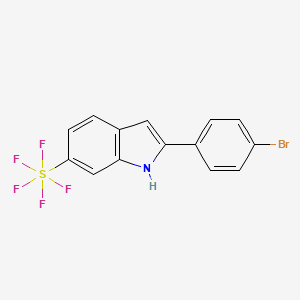
![10,11-dimethoxy-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one](/img/structure/B2637708.png)
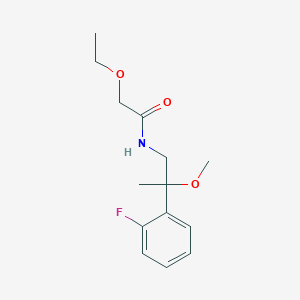
![3,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2637710.png)
![3-benzyl-5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2637712.png)

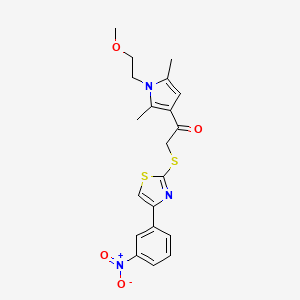
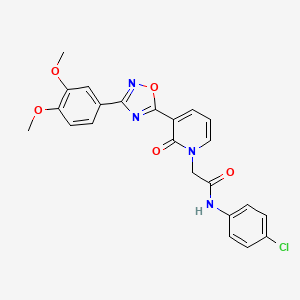
![Ethyl 5-acetyl-2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B2637719.png)
